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The experimental data from the study is summarized in the table below. Please note that this data is from the

year 2016.

Compound
ID

R1
Substituent

Cytotoxicity
(GI₅₀/LC₅₀, HCT 116
cells)

In vitro TrxR
Inhibitory Activity
(IC₅₀)

Selectivity for TrxR
over GR/Trx/GPx

Compound
4

n-butyl Strongly Cytotoxic Strongly Inhibitory Selective

Compound
5

benzyl Strongly Cytotoxic Strongly Inhibitory Selective

Compound
1

methyl Less active than 4 & 5 Less active than 4 &

5

Information missing

Compound
2

Information

missing

More active than 1 Information missing Information missing

Compound
3

Information

missing

More active than 1 Information missing Information missing
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Detailed Experimental Protocols

The research paper provides details on the key methodologies used to generate the data above [1]:

Cytotoxicity Assay: The anti-proliferative and cytotoxic effects of the compounds were evaluated

against human HCT 116 colorectal and MCF-7 breast carcinoma cells. The cells were exposed to the
compounds for 72 hours, and the GI₅₀ (concentration for 50% growth inhibition) and LC₅₀
(concentration for 50% cell kill) values were determined.
Enzyme Inhibition Assay: The in vitro Thioredoxin Reductase (TrxR) inhibitory activity was

measured. The inhibition was attributed to the compounds' Michael acceptor moiety targeting the
selenocysteine residue in the C-terminal active site of TrxR. The selectivity was confirmed by testing

against related antioxidant enzymes glutathione reductase (GR), thioredoxin (Trx), and glutathione
peroxidase (GPx).

Mechanism of Action Studies: Further experiments confirmed that TrxR inhibition by these indolin-
2-one compounds led to cellular Trx oxidation, increased oxidative stress, and activation of the

ASK1/p38/JNK MAPK signaling pathway, resulting in cell death with apoptotic features like PARP
cleavage and caspase 3 activation.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway through which these indolin-2-one analogs are

proposed to induce cancer cell death, based on the findings of the study [1].
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To cite this document: Smolecule. [Experimental Data on Cytotoxicity and Enzyme Inhibition].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b667192#6-

aminoindolin-2-one-structural-analogs-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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